molecular formula C9H24Cl2N2O B7970887 1-(Aminomethyl)-N-ethyl-N-methylcyclopentanamine dihydrochloride hydrate

1-(Aminomethyl)-N-ethyl-N-methylcyclopentanamine dihydrochloride hydrate

Cat. No.: B7970887
M. Wt: 247.20 g/mol
InChI Key: JKPBJGNCZLPKFM-UHFFFAOYSA-N
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Description

1-(Aminomethyl)-N-ethyl-N-methylcyclopentanamine dihydrochloride hydrate is a chemical compound with a complex structure. It is a derivative of cyclopentanamine, featuring an aminomethyl group, and is further modified with ethyl and methyl groups. This compound is typically found in its dihydrochloride hydrate form, which means it is associated with two hydrochloride molecules and water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Aminomethyl)-N-ethyl-N-methylcyclopentanamine dihydrochloride hydrate involves several steps:

    Starting Materials: The synthesis begins with cyclopentanamine, which is reacted with formaldehyde and hydrogen cyanide to introduce the aminomethyl group.

    Alkylation: The intermediate product is then alkylated using ethyl and methyl halides under basic conditions to introduce the N-ethyl and N-methyl groups.

    Hydrochloride Formation: The final product is treated with hydrochloric acid to form the dihydrochloride salt, and water is added to obtain the hydrate form.

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch reactions in reactors equipped with temperature and pressure control. The process includes:

    Reactor Setup: Reactors are charged with cyclopentanamine and other reagents.

    Reaction Control: Temperature and pressure are carefully monitored to ensure optimal reaction conditions.

    Purification: The product is purified using crystallization or distillation techniques to obtain the pure dihydrochloride hydrate form.

Chemical Reactions Analysis

Types of Reactions

1-(Aminomethyl)-N-ethyl-N-methylcyclopentanamine dihydrochloride hydrate undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the aminomethyl group can be replaced with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted cyclopentanamine derivatives.

Scientific Research Applications

1-(Aminomethyl)-N-ethyl-N-methylcyclopentanamine dihydrochloride hydrate has various applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(Aminomethyl)-N-ethyl-N-methylcyclopentanamine dihydrochloride hydrate involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and ionic interactions with active sites, influencing the activity of target molecules. The ethyl and methyl groups contribute to the compound’s lipophilicity, affecting its distribution and interaction within biological systems.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentanamine: The parent compound, lacking the aminomethyl, ethyl, and methyl modifications.

    N-Methylcyclopentanamine: Similar structure but without the aminomethyl and ethyl groups.

    N-Ethylcyclopentanamine: Similar structure but without the aminomethyl and methyl groups.

Uniqueness

1-(Aminomethyl)-N-ethyl-N-methylcyclopentanamine dihydrochloride hydrate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both ethyl and methyl groups, along with the aminomethyl group, allows for unique interactions and reactivity compared to its simpler analogs.

Properties

IUPAC Name

1-(aminomethyl)-N-ethyl-N-methylcyclopentan-1-amine;hydrate;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2.2ClH.H2O/c1-3-11(2)9(8-10)6-4-5-7-9;;;/h3-8,10H2,1-2H3;2*1H;1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKPBJGNCZLPKFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)C1(CCCC1)CN.O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H24Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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